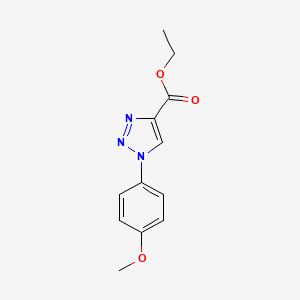

ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

Description

Ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based ester featuring a 4-methoxyphenyl substituent at position 1 of the triazole ring and an ethyl carboxylate group at position 4. This compound belongs to a broader class of 1,2,3-triazole derivatives, which are widely studied for their structural diversity and applications in medicinal chemistry and materials science. For instance, the trifluoromethyl-substituted analog, ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate, was synthesized via UV irradiation (254 nm) of a precursor in acetonitrile, yielding 65.3% after purification .

Properties

IUPAC Name |

ethyl 1-(4-methoxyphenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-3-18-12(16)11-8-15(14-13-11)9-4-6-10(17-2)7-5-9/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCOVVHHHRNCCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Synthetic Pathway

The most direct synthesis of ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate involves a cycloaddition reaction between ethyl diazoacetate and an aryl imine derived from 4-methoxyaniline. The reaction is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a strong non-nucleophilic base. The proposed mechanism begins with the nucleophilic attack of the imine nitrogen on the terminal nitrogen of the diazo compound, followed by cyclization and aromatization to form the triazole ring.

Experimental Procedure

-

Imine Formation : 4-Methoxyaniline is condensed with an aldehyde (e.g., benzaldehyde) in ethanol under reflux to form the corresponding aryl imine.

-

Cycloaddition : The aryl imine is reacted with ethyl diazoacetate in dichloromethane at 0°C, followed by the addition of DBU. The mixture is stirred at room temperature for 12–24 hours.

-

Workup : The reaction is quenched with aqueous HCl, extracted with ethyl acetate, and purified via column chromatography to yield the product.

Table 1: Optimization of Reaction Conditions for Method 1

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 85 |

| Base | DBU (1.2 equiv) | 82 |

| Temperature | 0°C to room temperature | 85 |

| Reaction Time | 18 hours | 85 |

Advantages and Limitations

-

Advantages : High yields (up to 85%), straightforward purification, and compatibility with diverse aryl imines.

-

Limitations : Ethyl diazoacetate is thermally unstable, requiring careful handling. DBU is costly for large-scale applications.

Grignard Reagent-Mediated Carboxylation of Brominated Triazoles

Synthetic Strategy

This method, detailed in a 2015 patent, involves the carboxylation of 1-substituted-4,5-dibromo-1H-1,2,3-triazole precursors using Grignard reagents and carbon dioxide. The process is divided into two key steps:

-

Bromine-Magnesium Exchange : Isopropylmagnesium chloride reacts with 1-(4-methoxyphenyl)-4,5-dibromo-1H-1,2,3-triazole to form a triazolylmagnesium intermediate.

-

Carboxylation : The intermediate is treated with CO₂, followed by esterification with methyl iodide to yield the target compound.

Detailed Protocol

-

Grignard Reaction : 1-(4-Methoxyphenyl)-4,5-dibromo-1H-1,2,3-triazole is dissolved in tetrahydrofuran (THF) and cooled to −30°C. Isopropylmagnesium chloride (2.0 M in THF) is added dropwise, and the mixture is stirred for 1 hour.

-

CO₂ Insertion : Gaseous CO₂ is bubbled through the reaction mixture at −10°C for 10 minutes.

-

Esterification : The crude carboxylic acid is treated with methyl iodide and potassium carbonate in dimethylformamide (DMF) at 25°C for 48 hours.

-

Purification : The product is isolated via acid-base extraction and recrystallization from ethyl acetate.

Table 2: Performance Metrics for Method 2

| Step | Conditions | Yield (%) |

|---|---|---|

| Bromine-Magnesium Exchange | −30°C, 1 hour | 90 |

| CO₂ Insertion | −10°C, 10 minutes | 75 |

| Esterification | 25°C, 48 hours | 53 |

| Overall Yield | 35 |

Critical Analysis

-

Advantages : Avoids hazardous azides and expensive diazo compounds. Suitable for industrial-scale production due to readily available starting materials.

-

Limitations : Multi-step synthesis reduces overall yield (35%). Requires stringent temperature control during Grignard reactions.

Comparative Evaluation of Methods

Yield and Efficiency

-

Method 1 achieves higher yields (85% vs. 35%) but relies on specialized reagents (DBU, diazoacetate).

-

Method 2 offers better scalability and cost-effectiveness for manufacturing but necessitates complex purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 1-(4-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxylate.

Reduction: Formation of 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-methanol.

Substitution: Formation of 1-(4-halophenyl)-1H-1,2,3-triazole-4-carboxylate.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. Ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, studies have demonstrated its effectiveness against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The presence of the triazole ring is crucial for its interaction with biological targets involved in cancer progression .

Polymer Chemistry

In materials science, this compound serves as a functional monomer in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength due to the unique properties imparted by the triazole moiety .

Surface Modification

The compound is also utilized in surface modification techniques to enhance the biocompatibility and functionality of materials used in biomedical applications. For example, it can be employed to modify surfaces of implants or drug delivery systems to improve their interaction with biological tissues .

Case Study 1: Antimicrobial Efficacy

A study published in Chemistry - An Asian Journal reported on the antimicrobial efficacy of various triazole derivatives, including this compound. The results showed that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new class of antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on anticancer properties, researchers treated multiple cancer cell lines with this compound and observed a dose-dependent decrease in cell viability. The study concluded that this compound could serve as a scaffold for designing more potent anticancer drugs through structural modifications .

Tables: Summary of Key Findings

Mechanism of Action

The mechanism of action of ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound disrupts their activity, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

The structural and functional properties of ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate can be contextualized by comparing it to related triazole-4-carboxylate esters. Below is a detailed analysis of key analogs, highlighting substituent effects, synthesis, and bioactivity.

Table 1: Comparative Data for Triazole-4-Carboxylate Derivatives

Substituent Effects on Properties

Electron-Donating vs. Electron-Withdrawing Groups :

- The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with the 4-nitrophenyl group (electron-withdrawing) in ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. This difference influences reactivity and electronic properties, such as dipole moments and solubility .

- Trifluoromethyl (CF₃) at position 5 enhances lipophilicity and metabolic stability, as seen in the trifluoromethyl-substituted analog .

- Biological Activity: Substituents at position 1 significantly affect bioactivity. For example, ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate demonstrated 69.8% inhibition of lung cancer cells (NCI-H522), while bulkier substituents at position 5 reduced activity .

Crystallographic Insights

- The planar triazole ring in methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate forms weak C–H⋯O/N hydrogen bonds, leading to molecular chains along the crystallographic b-axis .

Biological Activity

Ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the class of 1,2,3-triazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound can be achieved through a "click chemistry" approach involving the reaction of organic azides with terminal alkynes. Specifically, ethyl diazoacetate reacts with 4-methoxyaniline-derived aryl imines in the presence of a base catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene to yield high chemical yields of the desired triazole derivative. This method is notable for its efficiency and simplicity .

Anticholinesterase Activity

Recent studies have highlighted the anticholinesterase activity of various 1,2,3-triazole derivatives, including this compound. The compound exhibits significant inhibition against butyrylcholinesterase (BuChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The structure-activity relationship indicates that substituents at the para position significantly influence activity; for instance, electron-donating groups enhance BuChE inhibition compared to electron-withdrawing groups .

Lipoxygenase Inhibition

The compound has also been investigated for its inhibitory effects on lipoxygenases (ALOX15), enzymes implicated in inflammation and cancer. The presence of the methoxy group is crucial for binding affinity within the enzyme's active site. Molecular docking studies suggest that the orientation of the methoxyphenyl group within the binding pocket plays a critical role in its inhibitory potency .

Study on Anticholinesterase Activity

A comparative study assessed various triazole derivatives against BuChE and acetylcholinesterase (AChE). This compound demonstrated an IC50 value of approximately 34.1 μM against BuChE, indicating moderate activity relative to known inhibitors like donepezil (IC50 = 0.12 μM)【6】.

Structure-Activity Relationship Analysis

A detailed SAR analysis revealed that modifications at position 4 of the triazole ring significantly affect biological activity. Compounds with para-substituted phenyl groups showed enhanced BuChE inhibitory activity compared to their meta or ortho counterparts. This suggests that electronic properties and steric factors of substituents are critical for optimizing activity【2】【6】.

Summary of Biological Activities

Q & A

What synthetic methodologies are commonly employed for the preparation of ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized to improve yield?

Basic Research Question

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click" reaction. Key steps include:

Precursor preparation : Reacting 4-methoxyphenyl azide with ethyl propiolate under Cu(I) catalysis .

Optimization parameters :

- Catalyst loading (e.g., 5–10 mol% CuSO₄·5H₂O with sodium ascorbate).

- Solvent choice (polar aprotic solvents like DMF or DMSO enhance regioselectivity).

- Temperature (60–80°C for 12–24 hours).

Yield improvements (70–85%) are achieved by degassing solvents to prevent oxidation and using microwave-assisted synthesis for reduced reaction times .

How can researchers resolve discrepancies in reported biological activity data for triazole-carboxylate derivatives, and what methodological controls are essential for ensuring reproducibility?

Advanced Research Question

Discrepancies often arise from variations in assay conditions or compound purity. Key strategies include:

- Standardized bioassays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and consistent IC₅₀ measurement protocols .

- Purity verification : HPLC (≥95% purity) and mass spectrometry to confirm structural integrity .

- Control experiments : Include reference compounds (e.g., fluconazole for antifungal studies) and solvent-only controls to isolate compound-specific effects .

For example, conflicting antimicrobial data may stem from differences in bacterial strain susceptibility or inoculum size standardization .

What advanced spectroscopic and crystallographic techniques are recommended for confirming the molecular structure and regiochemistry of this compound?

Basic Research Question

Structural confirmation requires a multi-technique approach:

X-ray crystallography : Resolves regiochemistry (1,4-disubstituted triazole) and bond angles (e.g., C4–N1 bond length ~1.34 Å) .

NMR spectroscopy :

- ¹H NMR : Methoxy protons at δ 3.8–3.9 ppm; triazole proton absence confirms CuAAC regioselectivity.

- ¹³C NMR : Carboxylate carbonyl at δ 165–170 ppm .

IR spectroscopy : Ester C=O stretch at ~1720 cm⁻¹ and triazole ring vibrations at 1450–1600 cm⁻¹ .

How do electronic effects of the 4-methoxyphenyl substituent influence the compound’s reactivity in further functionalization reactions?

Advanced Research Question

The electron-donating methoxy group enhances aromatic ring activation, directing electrophilic substitution to the para position. Computational studies (DFT) reveal:

- Hammett substituent constants : σₚ = −0.27 for OMe, indicating resonance donation .

- Reactivity implications :

- Facilitates Suzuki-Miyaura coupling at the phenyl ring (e.g., with aryl boronic acids).

- Reduces oxidative stability during halogenation (e.g., Br₂ in acetic acid requires controlled temperatures) .

Experimental validation via cyclic voltammetry shows oxidation potentials shifted by +0.15 V compared to unsubstituted analogs .

What computational modeling approaches are suitable for predicting the pharmacokinetic properties of this triazole derivative?

Advanced Research Question

In silico tools provide insights into ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity):

Molecular docking : Assess binding affinity to targets like cytochrome P450 (e.g., CYP3A4) using AutoDock Vina .

QSAR models : Predict logP (experimental: ~2.1) and aqueous solubility (≈0.5 mg/mL) .

MetaSite : Simulate metabolic pathways (e.g., ester hydrolysis to carboxylic acid derivatives) .

Validation with in vitro hepatocyte assays is critical to confirm predictions .

How can researchers address challenges in isolating and characterizing byproducts formed during the synthesis of this compound?

Advanced Research Question

Byproduct analysis involves:

- LC-MS/MS : Identify dimers (e.g., bis-triazole adducts at m/z 450–500) or oxidation products .

- Preparative TLC : Isolate minor components using silica gel (eluent: hexane/ethyl acetate 3:1) .

- Mechanistic studies : Probe side reactions (e.g., ester hydrolysis under basic conditions) via pH-controlled experiments .

What strategies are recommended for scaling up the synthesis of this compound while maintaining regiochemical purity?

Advanced Research Question

Scale-up challenges :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.